

3-Iodo-4,5-dimethoxybenzaldehyde structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Iodo-4,5-dimethoxybenzaldehyde
Cat. No.:	B1587035

[Get Quote](#)

An In-Depth Technical Guide to **3-Iodo-4,5-dimethoxybenzaldehyde**: Structure, Synthesis, and Applications

Introduction: A Versatile Aryl Iodide Building Block

3-Iodo-4,5-dimethoxybenzaldehyde, also known as 5-iodoveratraldehyde, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.^[1] As an aryl iodide, it serves as a versatile precursor for a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions like Suzuki, Heck, and Sonogashira coupling. Its structure, featuring an aldehyde group and two electron-donating methoxy groups on a benzene ring, makes it an activated and regiochemically defined intermediate for constructing complex molecular architectures.

This guide provides a comprehensive overview of **3-Iodo-4,5-dimethoxybenzaldehyde**, focusing on its structural characteristics, a detailed, field-proven synthetic protocol, and its applications in the development of high-value molecules, including natural products and pharmaceutical agents.^[2]

Molecular Structure and Physicochemical Properties

The structure of **3-Iodo-4,5-dimethoxybenzaldehyde** is defined by a benzaldehyde core substituted with two methoxy groups at positions 4 and 5, and an iodine atom at position 3. The electron-donating nature of the methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution and cross-coupling reactions.

```
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
```

} enddot Caption: Structure of **3-Iodo-4,5-dimethoxybenzaldehyde**.

A summary of its key properties is presented below for quick reference.

Property	Value	Source
IUPAC Name	3-iodo-4,5-dimethoxybenzaldehyde	[1] [3]
Synonyms	5-Iodoveratraldehyde, 4,5-Dimethoxy-3-iodobenzaldehyde	[1] [2]
CAS Number	32024-15-0	[1] [3]
Molecular Formula	C ₉ H ₉ IO ₃	[1] [3]
Molecular Weight	292.07 g/mol	[1]
Appearance	White to off-white solid/crystals	[4]
Melting Point	69-72 °C	[2]
Boiling Point	134-137 °C at 0.8 Torr	[2]

Safety Information: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[\[1\]](#) Standard laboratory precautions, including the use of gloves, safety glasses, and a dust mask, should be employed when handling this chemical.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)

- GHS Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[\[1\]](#)

Synthesis: Electrophilic Iodination of Veratraldehyde

The most direct and common route for synthesizing **3-Iodo-4,5-dimethoxybenzaldehyde** is through the electrophilic aromatic substitution of its readily available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).[\[5\]](#) The two methoxy groups on the veratraldehyde ring are ortho-, para-directing and strongly activating. This inherent reactivity must be controlled to achieve selective mono-iodination at the desired C-5 position.

Mechanistic Rationale and Causality:

- Choice of Starting Material: Veratraldehyde is an ideal starting material due to its commercial availability and the strong activating effect of its two methoxy groups, which facilitates electrophilic substitution.[\[5\]](#)
- Generation of the Electrophile: Molecular iodine (I_2) itself is not a potent electrophile. Therefore, an oxidizing agent is required to generate a more reactive iodine species, such as the iodonium ion (I^+) or a related polarized complex. A common and effective system involves combining I_2 with an oxidant like Phenyliodine(III) diacetate (PIDA). PIDA facilitates the oxidation of I_2 to the electrophilic species necessary for the aromatic substitution to proceed under mild conditions.
- Regioselectivity: The position of iodination is governed by the directing effects of the substituents on the aromatic ring. The aldehyde group is a deactivating, meta-directing group, while the methoxy groups are strongly activating and ortho-, para-directing. The C-5 position is ortho to the C-4 methoxy group and para to the C-3 methoxy group (using veratraldehyde numbering), making it the most electronically enriched and sterically accessible site for electrophilic attack.

```
dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];
```

```
} enddot Caption: General workflow for the synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde.
```

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the iodination of arylaldehydes and provides a reliable method for obtaining the target compound with a high yield.[\[4\]](#)

Materials and Equipment:

- 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
- Phenyliodine(III) diacetate (PIDA)
- Iodine (I₂)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
- Schlenk tube or round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle
- Standard laboratory glassware for extraction and filtration
- Rotary evaporator

Step-by-Step Procedure:

- Reaction Setup: In a dry Schlenk tube under a nitrogen atmosphere, combine 3,4-dimethoxybenzaldehyde (1.0 mmol, 166.2 mg), Phenyliodine(III) diacetate (1.5 mmol, 483.2

mg), and Iodine (1.0 mmol, 253.8 mg).[4]

- Solvent Addition: Add anhydrous dichloromethane (2 mL) to the tube.
- Reaction: Stir the mixture at 60 °C using a pre-heated heating mantle for 3 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: After cooling to room temperature, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
- Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with dichloromethane (3 x 20 mL).
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting with 15:1).[4]
- Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield **3-Iodo-4,5-dimethoxybenzaldehyde** as a white solid. The expected yield is typically high, around 85%.[4]

Applications in Synthesis

3-Iodo-4,5-dimethoxybenzaldehyde is a valuable intermediate in the synthesis of biologically active compounds. Its utility stems from the presence of both the aldehyde, which can be further functionalized, and the aryl iodide, which is a prime handle for metal-catalyzed cross-coupling reactions.

- Natural Product Synthesis: It has been employed in the total synthesis of complex natural products, including chloropeptin I and chloropeptin II.[2]

- Medicinal Chemistry: The compound is a key precursor for synthesizing combretastatin analogues, a class of potent antineoplastic (anti-cancer) agents that inhibit tubulin polymerization.
- Preparation of Stilbenes: It has been used in the preparation of substituted stilbene derivatives, which are investigated for various biological activities.[2]

Conclusion

3-Iodo-4,5-dimethoxybenzaldehyde is a cornerstone intermediate for chemists engaged in the synthesis of complex organic molecules. Its straightforward and high-yielding synthesis from veratraldehyde, combined with its versatile reactivity, ensures its continued importance in research and development, particularly within the pharmaceutical and life sciences sectors. The well-defined structure and predictable reactivity of this compound provide a solid foundation for the rational design and construction of novel chemical entities with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodo-4,5-dimethoxybenzaldehyde One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. chem-casts.com [chem-casts.com]
- 4. rsc.org [rsc.org]
- 5. Veratraldehyde - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [3-Iodo-4,5-dimethoxybenzaldehyde structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587035#3-iodo-4-5-dimethoxybenzaldehyde-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com